3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride
Description
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride (CAS: 186517-45-3) is a fluorinated aromatic acyl chloride with the molecular formula C₈H₂Cl₂F₄O and a molecular weight of 261.00 g/mol . It is highly reactive due to the electron-withdrawing trifluoromethyl (-CF₃), chloro (-Cl), and fluoro (-F) substituents, which enhance the electrophilicity of the acyl chloride group. The compound is moisture-sensitive and corrosive, requiring handling under inert conditions . Its primary applications include serving as an intermediate in pharmaceutical and agrochemical synthesis, particularly in coupling reactions to generate amides or esters .
Properties
CAS No. |
186517-45-3 |
|---|---|
Molecular Formula |
C8H2Cl2F4O |
Molecular Weight |
261.00 g/mol |
IUPAC Name |
2-chloro-3-fluoro-6-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H2Cl2F4O/c9-6-4(11)2-1-3(8(12,13)14)5(6)7(10)15/h1-2H |
InChI Key |
QXSLFEJMHHTJAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)F)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)Cl)F |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid+SOCl2→3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under basic conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to form covalent bonds with various functional groups. The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) on the benzene ring enhances its electrophilicity, making it a reactive intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl Chloride (CAS: 261763-03-5)
- Molecular Formula : C₈H₂Cl₂F₄O (identical to the target compound).
- Key Differences: The trifluoromethyl group is at the 5-position instead of the 6-position.
- Hazard Profile : Shares the same GHS hazard code H314 (causes severe skin burns and eye damage) due to the acyl chloride functionality .
3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS: 886496-83-9)
Trifluoromethyl-Substituted Benzoyl Chlorides
3-(Trifluoromethyl)benzoyl Chloride (CAS: 2251-65-2)
- Molecular Formula : C₈H₄ClF₃O.
- Molecular Weight : 208.56 g/mol.
- Key Differences: No chloro or fluoro substituents apart from the 3-CF₃ group. Lower molecular weight and reduced steric hindrance may enhance reactivity in acylations compared to the target compound .
- Physical Properties : Density = 1.38 g/mL .
4-(Trifluoromethyl)benzoyl Chloride (CAS: 329-15-7)
Functional Group Variants
2-Chloro-5-(trifluoromethoxy)benzoyl Chloride (CAS: 1261731-24-1)
- Molecular Formula : C₈H₃Cl₂F₃O₂.
- Key Differences: The trifluoromethoxy (-OCF₃) group replaces -CF₃.
6-Chloro-2-fluoro-3-methylbenzoyl Chloride
Comparative Data Table
Key Findings
Substituent Position : The 6-CF₃ position in the target compound maximizes electronic withdrawal, enhancing reactivity compared to 5-CF₃ isomers .
Functional Groups : Trifluoromethoxy (-OCF₃) derivatives exhibit higher polarity but lower stability than trifluoromethyl (-CF₃) analogs .
Hazards : All acyl chlorides in this class share H314 hazards , necessitating strict handling protocols .
Biological Activity
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound belongs to the class of benzoyl chlorides and features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and altered pharmacokinetics. The chemical structure can be represented as follows:
- Molecular Formula: C8H3ClF4O
- Molecular Weight: 239.56 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The trifluoromethyl group enhances the compound's electron-withdrawing properties, which may facilitate interactions with various enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes associated with cancer proliferation and viral replication.
- Receptor Modulation: It may modulate receptor activity, influencing pathways related to cell growth and apoptosis.
Biological Assays and Findings
Research has demonstrated that this compound exhibits promising biological activities across different assays:
-
Anticancer Activity:
- Studies have indicated that this compound can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) cells. The cytotoxicity was assessed using the MTT assay, revealing IC50 values in the micromolar range.
Cell Line IC50 (µM) A549 15 HT-29 10 -
Antiviral Activity:
- Preliminary data suggest that the compound may exhibit antiviral properties by inhibiting viral replication in vitro. Specific assays targeting RNA viruses showed a reduction in viral load upon treatment with the compound.
-
Antimicrobial Activity:
- The compound has been evaluated for its antimicrobial properties against various bacterial strains. Inhibition zones were measured using the disk diffusion method, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
-
Study on Anticancer Effects:
- A recent study published in a peer-reviewed journal reported that treatment with this compound led to significant apoptosis in cancer cells, mediated by increased levels of reactive oxygen species (ROS) and activation of caspase pathways.
-
Antiviral Research:
- Another research effort focused on its effects against influenza virus strains, showing that pre-treatment with the compound reduced viral titers significantly compared to controls.
-
Antimicrobial Evaluation:
- A comprehensive evaluation of its antimicrobial properties revealed that it was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride, and what analytical techniques are critical for confirming its purity?
- Methodological Answer : The compound is typically synthesized via chlorination of its benzoic acid precursor (e.g., 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, CAS 186517-41-9) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key intermediates, such as benzaldehyde derivatives (CAS 186517-29-3), may also be used in multi-step syntheses. Purity is confirmed via ¹H/¹³C NMR to verify substituent positions, FT-IR for carbonyl (C=O) and C-Cl bond characterization, and GC-MS to detect residual solvents or byproducts. Physical properties (e.g., density, boiling point) should align with structurally similar trifluoromethyl benzoyl chlorides (e.g., 1.38–1.404 g/cm³ density range) .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store in air-tight, moisture-resistant containers under inert gas (N₂ or Ar) at temperatures below 4°C. Use desiccants like molecular sieves to minimize hydrolysis. Avoid exposure to humidity, heat (>50°C), or direct sunlight, as benzoyl chlorides are prone to hydrolysis, forming benzoic acids. Safety protocols from analogous chlorinated compounds recommend using explosion-proof equipment and fume hoods during handling .
Q. What are the primary reactivity patterns of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl and halogen substituents enhance electrophilicity at the carbonyl carbon, favoring reactions with amines (to form amides) or alcohols (to form esters). Reactivity can be modulated by solvent choice: use dry dichloromethane or THF to minimize side reactions. Kinetic studies on similar compounds suggest monitoring reaction progress via TLC (using UV-active spots) or in situ IR to track carbonyl disappearance .
Advanced Research Questions
Q. How do steric and electronic effects of the chloro, fluoro, and trifluoromethyl groups influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The meta-chloro and ortho-fluoro substituents create steric hindrance, directing coupling reactions (e.g., Suzuki-Miyaura) to the less hindered para position relative to the trifluoromethyl group. Electronic effects from the electron-deficient aromatic ring favor oxidative addition with Pd(0) catalysts. Computational modeling (DFT) of analogous systems predicts activation barriers for competing pathways, which should be validated experimentally using X-ray crystallography or NOESY NMR .
Q. What strategies can mitigate competing hydrolysis and nucleophilic substitution reactions when using this compound in amidation reactions?
- Methodological Answer : Employ Schlenk techniques to exclude moisture and use non-nucleophilic bases (e.g., DMAP or Hunig’s base) to scavenge HCl byproducts. Solvent selection is critical: dry DMF or acetonitrile improves reaction efficiency. For temperature-sensitive substrates, conduct reactions at 0–5°C. Kinetic profiling of competing pathways using HPLC-MS can optimize reaction time and stoichiometry .
Q. How can researchers resolve discrepancies in reported melting points or spectral data for halogenated benzoyl chloride derivatives?
- Methodological Answer : Cross-validate data using high-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular composition. Compare experimental NMR shifts with computed chemical shifts (e.g., using GIAO-DFT ). Purity discrepancies may arise from residual solvents or isomers; preparative HPLC or recrystallization in hexane/ethyl acetate mixtures can isolate pure fractions .
Q. What computational tools are effective for predicting the stability and reactivity of this compound under varying reaction conditions?
- Methodological Answer : Molecular dynamics (MD) simulations can model hydrolysis rates in aqueous environments, while frontier molecular orbital (FMO) analysis predicts sites of electrophilic/nucleophilic attack. Software like Gaussian or ORCA can calculate bond dissociation energies (BDEs) for C-Cl and C-F bonds, aiding in mechanistic studies. Experimental validation via kinetic isotope effects (KIEs) or Arrhenius plots is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
